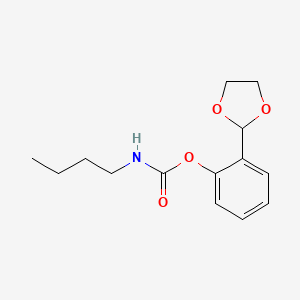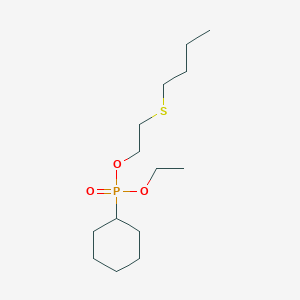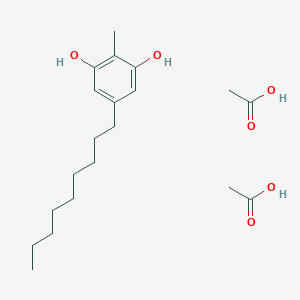
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an acetic acid moiety and a benzene ring substituted with a methyl group and a nonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-nonylbenzene-1,3-diol typically involves the alkylation of a benzene ring followed by the introduction of hydroxyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a nonyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting nonylbenzene is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate. Finally, the hydroxyl groups are introduced through a hydroxylation reaction using a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
科学的研究の応用
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-methyl-5-nonylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes .
類似化合物との比較
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: Contains two methyl groups and a hydroxyl group on the benzene ring.
Nonylphenol: Similar structure but lacks the acetic acid moiety.
Uniqueness
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is unique due to the presence of both an acetic acid moiety and a nonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
61621-58-7 |
|---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC名 |
acetic acid;2-methyl-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14;2*1-2(3)4/h11-12,17-18H,3-10H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
SVYPXVKDOZFHBT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)O)C)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)

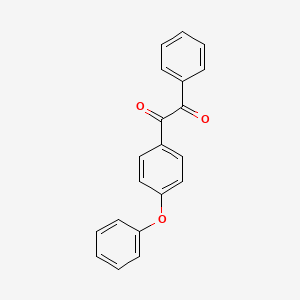
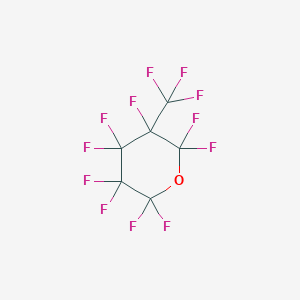

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
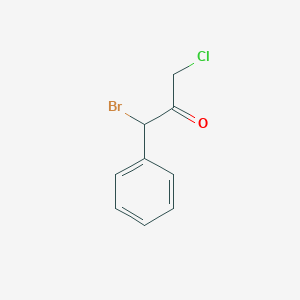
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)

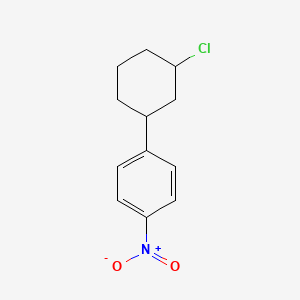
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
